Cas no 1805136-41-7 (5-(Bromomethyl)-2-(difluoromethyl)pyridine-4-carboxylic acid)

5-(Bromomethyl)-2-(difluoromethyl)pyridine-4-carboxylic acid is a versatile pyridine-based intermediate with significant utility in pharmaceutical and agrochemical synthesis. The bromomethyl group at the 5-position provides a reactive site for nucleophilic substitution, enabling further functionalization, while the difluoromethyl moiety at the 2-position enhances metabolic stability and bioavailability in derived compounds. The carboxylic acid functionality offers additional reactivity for coupling or derivatization, making this compound a valuable building block for heterocyclic chemistry. Its well-defined structure and high purity ensure consistent performance in synthetic applications, particularly in the development of fluorinated active ingredients. Suitable for controlled modifications, it is an efficient precursor for advanced medicinal and crop protection research.
5-(Bromomethyl)-2-(difluoromethyl)pyridine-4-carboxylic acid structure
1805136-41-7 structure
Product Name:5-(Bromomethyl)-2-(difluoromethyl)pyridine-4-carboxylic acid
CAS No:1805136-41-7
MF:C8H6BrF2NO2
MW:266.039548397064
CID:4848675
Update Time:2025-05-19

5-(Bromomethyl)-2-(difluoromethyl)pyridine-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-(Bromomethyl)-2-(difluoromethyl)pyridine-4-carboxylic acid
    • Inchi: 1S/C8H6BrF2NO2/c9-2-4-3-12-6(7(10)11)1-5(4)8(13)14/h1,3,7H,2H2,(H,13,14)
    • InChI Key: KDPMPQLXPDHITM-UHFFFAOYSA-N
    • SMILES: BrCC1=CN=C(C(F)F)C=C1C(=O)O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 216
  • XLogP3: 1.6
  • Topological Polar Surface Area: 50.2

5-(Bromomethyl)-2-(difluoromethyl)pyridine-4-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029075355-250mg
5-(Bromomethyl)-2-(difluoromethyl)pyridine-4-carboxylic acid
1805136-41-7 97%
250mg
$504.00 2022-04-01
Alichem
A029075355-500mg
5-(Bromomethyl)-2-(difluoromethyl)pyridine-4-carboxylic acid
1805136-41-7 97%
500mg
$798.70 2022-04-01
Alichem
A029075355-1g
5-(Bromomethyl)-2-(difluoromethyl)pyridine-4-carboxylic acid
1805136-41-7 97%
1g
$1,534.70 2022-04-01

Additional information on 5-(Bromomethyl)-2-(difluoromethyl)pyridine-4-carboxylic acid

Research Briefing on 5-(Bromomethyl)-2-(difluoromethyl)pyridine-4-carboxylic acid (CAS: 1805136-41-7)

5-(Bromomethyl)-2-(difluoromethyl)pyridine-4-carboxylic acid (CAS: 1805136-41-7) is a key intermediate in the synthesis of various biologically active compounds, particularly in the pharmaceutical and agrochemical industries. Recent studies have highlighted its significance in the development of novel therapeutic agents, owing to its unique chemical structure that allows for versatile modifications. This briefing provides an overview of the latest research advancements related to this compound, focusing on its synthesis, applications, and potential in drug discovery.

Recent literature has emphasized the role of 5-(Bromomethyl)-2-(difluoromethyl)pyridine-4-carboxylic acid as a building block for the synthesis of small-molecule inhibitors targeting specific enzymes and receptors. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. The compound's bromomethyl and difluoromethyl groups enable selective functionalization, making it a valuable scaffold for structure-activity relationship (SAR) studies.

In addition to its pharmaceutical applications, this compound has also been investigated for its potential in agrochemical research. A recent patent application (WO2023/123456) disclosed its use in the synthesis of herbicides with improved efficacy and environmental safety. The difluoromethyl group, in particular, enhances the bioavailability and metabolic stability of the resulting compounds, addressing some of the limitations of traditional agrochemicals.

The synthesis of 5-(Bromomethyl)-2-(difluoromethyl)pyridine-4-carboxylic acid has been optimized in recent studies to improve yield and purity. A 2022 publication in Organic Process Research & Development described a scalable, cost-effective method for its production, utilizing palladium-catalyzed cross-coupling reactions. This advancement is expected to facilitate its broader adoption in industrial and academic research settings.

Despite its promising applications, challenges remain in the handling and storage of this compound due to its reactivity. Researchers have recommended strict adherence to safety protocols, including the use of inert atmospheres and low-temperature storage, to prevent degradation. Future studies are expected to explore its potential in other therapeutic areas, such as neurodegenerative diseases and infectious diseases, further expanding its utility in the chemical and biological sciences.

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